molecular formula C9H9F2NO3 B3087919 3-Amino-4-(2,2-difluoroethoxy)benzoic acid CAS No. 1178372-80-9

3-Amino-4-(2,2-difluoroethoxy)benzoic acid

Cat. No. B3087919
CAS RN: 1178372-80-9
M. Wt: 217.17
InChI Key: OUZDZKUMDKRODS-UHFFFAOYSA-N
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Description

“3-Amino-4-(2,2-difluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 1178372-80-9 . It has a molecular weight of 217.17 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9F2NO3/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.17 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

The first study employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of nitisinone, a compound related to 3-Amino-4-(2,2-difluoroethoxy)benzoic acid by its chemical behavior and degradation products. The study found that nitisinone's stability increases with pH and identified stable degradation products, contributing to a better understanding of its properties and potential risks and benefits in medical applications (Barchańska et al., 2019).

Benzoic Acid as Food and Feed Additives

Another study explored the use of benzoic acid as an antibacterial and antifungal preservative in foods and feeds, highlighting its role in improving gut functions. This research underscores the importance of appropriate levels of benzoic acid in regulating enzyme activity, redox status, immunity, and microbiota in the gut (Mao et al., 2019).

Synthesis and Pharmacological Potential of Sultone Derivatives

The synthesis, chemical properties, and biological activity of derivatives containing a sultone core, including 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, were analyzed for their high synthetic and pharmacological potential. This review points to the underexplored use of these compounds in creating new molecular systems with attractive pharmacological properties, relevant to the study of similar complex molecules like this compound (Hryhoriv et al., 2021).

Advanced Oxidation Process for Acetaminophen Degradation

A comprehensive review on the degradation of acetaminophen by advanced oxidation processes (AOPs) was conducted, including an analysis of by-products and their biotoxicity. This study’s methodologies and findings could be applicable to understanding the degradation behavior of similar complex organic molecules in environmental settings (Qutob et al., 2022).

properties

IUPAC Name

3-amino-4-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZDZKUMDKRODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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